
5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H16BrF3N2S and its molecular weight is 441.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Imidazole derivatives, including those with bromophenyl substituents, are frequently explored for their versatile reactivity and potential in synthesizing novel compounds with significant biological activities. For instance, the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine has been shown to yield imidazo[1,2-a]pyridines and indoles, highlighting the reactivity of bromophenyl-substituted compounds in synthesizing heterocyclic compounds with potential biological applications (Khalafy, Setamdideh, & Dilmaghani, 2002).
Antimicrobial Activities
Compounds with imidazole moieties, especially those modified with bromophenyl groups, have been studied for their antimicrobial properties. A study designed and synthesized 1,2,3-triazole derivatives incorporating bromophenyl and found some compounds exhibited potent antimicrobial activities, suggesting the potential of bromophenyl-imidazole derivatives in antimicrobial research (Zhao et al., 2012).
Catalytic and Polymerisation Applications
The structural features of imidazole derivatives make them candidates for catalysis and polymerisation processes. Transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts, for example, have been synthesized and tested as ethylene polymerization catalysts, highlighting the role of imidazole and bromophenyl groups in developing new materials and catalysts (Houghton et al., 2008).
Environmental Applications
Imidazole derivatives, particularly those involving bromophenyl groups, have also been explored for environmental applications such as CO2 capture. A study involving the synthesis of an ionic liquid for CO2 sequestration highlights the potential of imidazole derivatives in environmental chemistry and green chemistry applications (Bates et al., 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2S/c1-12(2)26-18-24-11-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(10-16)19(21,22)23/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDDBRIOEDKZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)
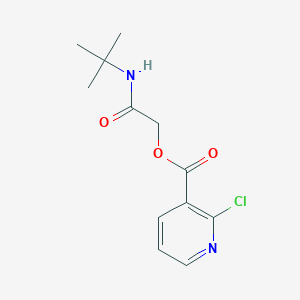
![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)
![3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2530699.png)
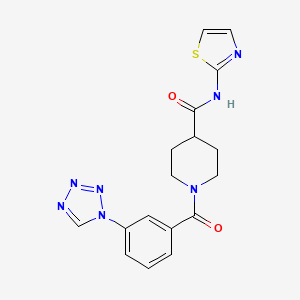
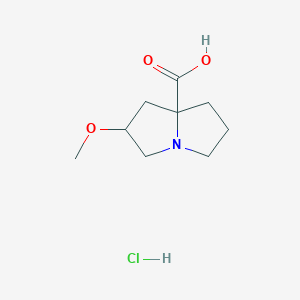
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)
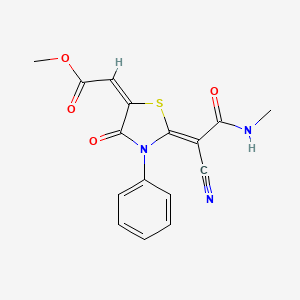
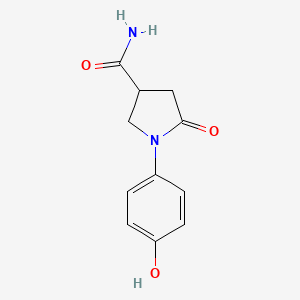

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2530715.png)
